molecular formula C22H20N6 B14881419 N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14881419
M. Wt: 368.4 g/mol
InChI Key: PJEXPEPMHPFHOM-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features an indole moiety, a pyrazolopyrimidine core, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under basic conditions.

    Coupling Reactions: The final step involves coupling the indole and pyrazolopyrimidine units using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazolopyrimidine core using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Pharmacology: The compound is investigated for its binding affinity to various receptors, including serotonin and dopamine receptors.

    Biology: It is used in studies related to cell signaling pathways and gene expression.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:

    Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thus affecting cell signaling pathways.

    Receptor Binding: It can act as an agonist or antagonist at serotonin and dopamine receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)formamide: Shares the indole moiety but lacks the pyrazolopyrimidine core.

    1H-Indole-3-ethanamine, N-methyl-: Contains the indole structure but differs in the side chain and lacks the pyrazolopyrimidine core.

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of the indole moiety, pyrazolopyrimidine core, and tolyl group, which confer specific biological activities and chemical properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H20N6

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H20N6/c1-15-6-8-17(9-7-15)28-22-19(13-27-28)21(25-14-26-22)23-11-10-16-12-24-20-5-3-2-4-18(16)20/h2-9,12-14,24H,10-11H2,1H3,(H,23,25,26)

InChI Key

PJEXPEPMHPFHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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